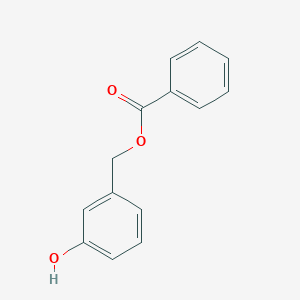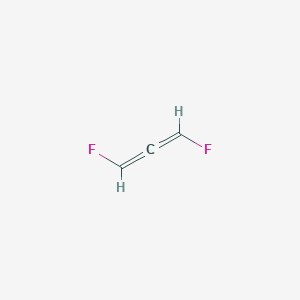
(3-hydroxyphenyl)methyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-hydroxyphenyl)methyl benzoate is an organic compound that belongs to the class of benzoate esters It is formed by the esterification of benzoic acid with 3-hydroxybenzyl alcohol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid 3-hydroxybenzyl ester typically involves the esterification of benzoic acid with 3-hydroxybenzyl alcohol. One common method is the acylation of 3-hydroxybenzyl alcohol using benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of benzoic acid 3-hydroxybenzyl ester can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts, such as acidic or basic resins, can also enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
(3-hydroxyphenyl)methyl benzoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction of the ester can yield alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Benzoic acid and 3-hydroxybenzaldehyde.
Reduction: 3-hydroxybenzyl alcohol and benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3-hydroxyphenyl)methyl benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and preservatives due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of benzoic acid 3-hydroxybenzyl ester involves its interaction with cellular components. The ester can permeate cell membranes and undergo hydrolysis to release benzoic acid and 3-hydroxybenzyl alcohol. These metabolites can then exert their effects by interacting with specific molecular targets and pathways, such as inhibiting microbial growth by disrupting cell membrane integrity .
Comparación Con Compuestos Similares
Similar Compounds
- Benzoic acid methyl ester
- Benzoic acid ethyl ester
- Benzoic acid propyl ester
Comparison
Compared to other benzoate esters, benzoic acid 3-hydroxybenzyl ester is unique due to the presence of the hydroxyl group on the benzyl moiety. This hydroxyl group can participate in additional hydrogen bonding and other interactions, potentially enhancing its biological activity and solubility in aqueous environments.
Propiedades
Fórmula molecular |
C14H12O3 |
|---|---|
Peso molecular |
228.24 g/mol |
Nombre IUPAC |
(3-hydroxyphenyl)methyl benzoate |
InChI |
InChI=1S/C14H12O3/c15-13-8-4-5-11(9-13)10-17-14(16)12-6-2-1-3-7-12/h1-9,15H,10H2 |
Clave InChI |
RNXDSUVYRWSRJD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OCC2=CC(=CC=C2)O |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OCC2=CC(=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(6S,9E)-3,6,10-trimethyl-6,7,8,11-tetrahydro-4H-cyclodeca[b]furan-5-one](/img/structure/B1252259.png)


![10,13-dimethyl-17-(5,6,7-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol](/img/structure/B1252262.png)

![(1S,2R,7S,8S,9S)-2,6,6,9-tetramethyltricyclo[5.4.0.02,9]undecan-8-ol](/img/structure/B1252268.png)
![(1S,2R,4R,5R,6S,7R,8S,11R)-4,5,7,11-tetrahydroxy-2,7-dimethylspiro[9-oxatricyclo[6.3.1.01,5]dodecane-6,3'-oxetane]-2',10-dione](/img/structure/B1252270.png)


